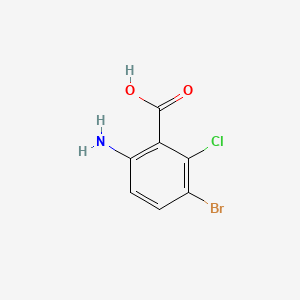

6-Amino-3-bromo-2-chlorobenzoic acid

Descripción

Significance and Research Context of Halogenated Benzoic Acid Derivatives

Halogenated benzoic acid derivatives are a class of compounds with broad significance in various scientific disciplines, most notably in medicinal chemistry. The incorporation of halogen atoms into the benzoic acid scaffold can lead to compounds with enhanced biological activity. For instance, halogenated anthranilic acids, which are structurally related to 6-amino-3-bromo-2-chlorobenzoic acid, have been identified as key pharmacophores in the development of androgen receptor antagonists for the treatment of prostate cancer.

Furthermore, these derivatives are instrumental in the synthesis of a variety of heterocyclic compounds, which form the backbone of many pharmaceuticals. Research has shown that the presence and position of halogen substituents can modulate the binding affinity of a molecule to its biological target, making these compounds essential tools in drug discovery and development.

Role as a Multifunctionalized Aromatic Building Block in Organic Synthesis

The chemical architecture of this compound makes it an exemplary multifunctionalized aromatic building block. The carboxylic acid group can readily undergo esterification and amidation reactions. The amino group serves as a nucleophile and is a key functional group for the construction of nitrogen-containing heterocycles. The bromine and chlorine atoms provide handles for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents and the construction of complex molecular frameworks.

This trifunctional nature allows for a high degree of synthetic flexibility, enabling chemists to selectively modify different parts of the molecule in a stepwise manner. This controlled reactivity is crucial for the efficient synthesis of intricate target molecules. A significant application of this building block is in the synthesis of quinazolinone derivatives. Quinazolinones are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties. The this compound core provides the necessary functionalities to construct the quinazolinone ring system, with the halogen atoms offering further points for diversification.

Physicochemical and Spectroscopic Data of this compound

Below are tables detailing the key physicochemical and spectroscopic properties of this compound.

| Property | Value |

|---|---|

| CAS Number | 3030-19-1 |

| Molecular Formula | C₇H₅BrClNO₂ |

| Molecular Weight | 250.48 g/mol |

| Appearance | Solid |

| Melting Point | Not available |

| Boiling Point | 374.1 °C at 760 mmHg acs.org |

| PSA (Polar Surface Area) | 63.32 Ų acs.org |

| Technique | Data |

|---|---|

| ¹H NMR | Data not specifically available in the searched resources. General spectra for related aminobenzoic acids show characteristic aromatic proton signals and signals for the amino and carboxylic acid protons. |

| ¹³C NMR | Data not specifically available in the searched resources. Related compounds show characteristic signals for aromatic carbons, the carboxyl carbon, and carbons attached to the halogen and amino groups. |

| IR (Infrared) | Data not specifically available in the searched resources. Expected characteristic peaks would include N-H stretching for the amino group, C=O stretching for the carboxylic acid, and C-X (C-Br, C-Cl) stretching vibrations. |

| Mass Spectrometry | Exact Mass: 248.91900 acs.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-amino-3-bromo-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQXRSNOIQEAMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C(=O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184394 | |

| Record name | Benzoic acid, 6-amino-3-bromo-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3030-19-1 | |

| Record name | Benzoic acid, 6-amino-3-bromo-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003030191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 6-amino-3-bromo-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-3-bromo-2-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Chemical Transformations

Advanced Synthetic Routes to 6-Amino-3-bromo-2-chlorobenzoic Acid

The synthesis of polysubstituted aromatic compounds like this compound requires careful strategic planning due to the complex interplay of directing effects from multiple substituents. The amino group is an activating ortho-, para-director, the carboxyl group is a deactivating meta-director, and the halogens are deactivating ortho-, para-directors. quora.comdoubtnut.comlibretexts.org This necessitates a multi-step approach where functional groups are introduced in a specific sequence to achieve the desired regiochemistry.

Multi-Step Synthesis Strategies for Complex Aromatic Substitution Patterns

The creation of aromatic molecules with multiple substituents, especially those with conflicting directing effects, rarely occurs in a single step. The synthesis of this compound is a clear example of this complexity. A logical synthetic pathway would likely commence with a less complex, substituted aromatic precursor, such as a substituted toluene (B28343) or aniline, followed by a sequence of reactions to install the remaining functional groups.

Classical approaches to forming such compounds often involve electrophilic aromatic substitution reactions. wikipedia.org For instance, the introduction of halogen atoms onto an aromatic ring is a typical electrophilic substitution that requires activation by a Lewis acid catalyst. libretexts.orglibretexts.org The synthesis might also involve the oxidation of a methyl group to a carboxylic acid, a common transformation in the industrial production of benzoic acids. google.com The amino group is often introduced at a later stage, typically by the reduction of a nitro group, which is a strong deactivating and meta-directing group. This strategy allows chemists to control the position of incoming electrophiles before converting the nitro group into a strongly activating amino group.

Regioselective Functionalization Approaches in Benzoic Acid Derivatives

Achieving specific substitution patterns (regioselectivity) on a benzene (B151609) ring is a central challenge in organic synthesis. In benzoic acid derivatives, the carboxylic acid group is a deactivating group that directs incoming electrophiles to the meta-position. quora.comdoubtnut.comquora.comdoubtnut.com However, modern synthetic methods have developed ways to use the carboxylate as a directing group to achieve functionalization at the ortho-position. nih.gov This is often accomplished through transition-metal-catalyzed C-H activation. researchgate.netnih.govnih.gov

For this compound, the chlorine atom is ortho to the carboxylic acid, while the bromine atom is meta. This arrangement suggests a synthetic strategy that could leverage both classical electrophilic substitution and modern directed functionalization. A particularly relevant transformation is the copper-catalyzed amination of aryl halides (the Ullmann condensation or Buchwald-Hartwig amination). Research has shown that these reactions can be highly regioselective, with a known acceleration effect from an ortho-carboxylate group, facilitating the substitution of a halogen at that position. nih.govnih.gov This chemo- and regioselectivity is crucial, allowing for the amination of a halogen in the ortho-position to the carboxylic acid, even while other halogens are present on the ring. nih.gov For instance, the amination of 5-bromo-2-chlorobenzoic acid can proceed selectively to replace the chlorine and produce an N-aryl-5-bromoanthranilic acid. nih.gov

Catalytic Systems and Methodologies for Synthesis Optimization

Catalysis is fundamental to the efficient and selective synthesis of complex organic molecules. The preparation of this compound and its precursors relies on a variety of catalytic systems.

Halogenation: Aromatic halogenation typically employs Lewis acid catalysts such as ferric halides (FeX₃) or aluminum halides (AlX₃) to activate the halogen (e.g., Br₂ or Cl₂) and render it sufficiently electrophilic to react with the aromatic ring. wikipedia.orglibretexts.org More advanced and selective halogenation methods are continuously being developed to overcome issues of selectivity and harsh conditions associated with classical methods. jst.go.jp

C-H Functionalization/Activation: A major area of modern synthetic chemistry involves the direct functionalization of C-H bonds. This is often achieved using transition metal catalysts. Rhodium (Rh), Iridium (Ir), Cobalt (Co), and Palladium (Pd) complexes have been successfully used for the carboxylate-directed C-H functionalization of benzoic acids, allowing for the introduction of various groups at the ortho position. nih.govresearchgate.netnih.govnih.govacs.org

Amination: The introduction of the amino group via C-N bond formation is frequently accomplished using copper or palladium catalysts. Copper-catalyzed amination of aryl halides, particularly those activated by an ortho-carboxylate, is a well-established method. nih.govnih.gov Recent developments have also focused on iridium-catalyzed C-H ortho-amination of complex benzoic acid derivatives, which is notable for its high selectivity and tolerance of numerous functional groups. nih.gov

| Catalyst System | Reaction Type | Substrate Example | Research Finding | Citation |

| [Ru(p-cymene)Cl₂]₂ / K₃PO₄ | ortho-C-H Allylation | Benzoic Acids | Allows regiospecific introduction of allyl groups at the ortho position. | nih.gov |

| Rh(III) complexes | ortho-C-H Amination | Benzoic Acids | Efficiently catalyzes C-H amination using anthranils as the nitrogen source. | researchgate.net |

| Co(hfacac)₂ / O₂ / Ce(SO₄)₂ | ortho-C-H Alkenylation | Benzoic Acids | Couples alkynes and alkenes with the ortho-C-H bond of benzoic acids. | nih.gov |

| Cp*IrIII complexes | ortho-C-H Amination | Complex Benzoic Acids | Enables late-stage amination of drug-like molecules with high selectivity. | nih.gov |

| Cu / Cu₂O | N-Arylation (Ullmann) | 2-Chlorobenzoic Acids | Catalyzes highly regioselective amination of the ortho-chloro position. | nih.gov |

Process Development for Industrial Scale-Up and High-Yield Synthesis

Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces a new set of challenges focused on cost, safety, efficiency, and environmental impact. For a compound like this compound, process development would prioritize high-yield reactions and the use of inexpensive, readily available starting materials. google.com

Advanced Purification Techniques in Synthetic Chemistry

The purity of a chemical compound is paramount, especially for its use in further synthesis or as a final product. For aromatic carboxylic acids like this compound, several purification techniques are available.

Recrystallization: This is a classic and effective method for purifying solid compounds. The choice of solvent is crucial. For benzoic acids, crystallization from solvents like water or benzene has proven effective for achieving high purity. nist.gov The process relies on the difference in solubility of the target compound and its impurities in a given solvent at different temperatures.

Chromatography: When recrystallization is insufficient, various chromatographic techniques can be employed. High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase setup, is widely used for the analysis and separation of aromatic carboxylic acids. nih.govnih.gov For more challenging separations, techniques like ion-exchange chromatography and ion-exclusion chromatography are utilized. nih.govoup.comoup.com These methods separate molecules based on their ionic character and interaction with a charged stationary phase, making them well-suited for acidic compounds. oup.comoup.com Simple extraction can also be used to separate aromatic acids from other compounds based on polarity differences. researchgate.net

Intramolecular and Intermolecular Chemical Transformations

As a polysubstituted aromatic compound, this compound is a versatile building block for synthesizing more complex molecules. apolloscientific.co.uk Its reactivity is defined by its four distinct functional groups: the amine, the carboxylic acid, and the bromo and chloro substituents.

The primary utility of this molecule lies in its intermolecular reactions. The amino group can be converted into a diazonium salt, which is a highly versatile intermediate. This diazonium group can then be replaced by a wide variety of other functional groups through reactions like the Sandmeyer reaction, allowing for the introduction of cyano, hydroxyl, or other halide groups. wikipedia.org

The carboxylic acid moiety can undergo standard transformations such as esterification (reaction with an alcohol) or conversion to an acyl chloride (reaction with thionyl chloride), which is a more reactive intermediate for forming amides and esters. googleapis.com Furthermore, the amine and carboxylic acid groups, being ortho to one another, can be used as precursors for the synthesis of heterocyclic systems. N-aryl anthranilic acids, which are structurally related, are important precursors for constructing acridines, which have applications as antimalarial and anticancer drugs. nih.gov

The carbon-halogen bonds also offer sites for further functionalization, most notably through transition-metal-catalyzed cross-coupling reactions. While the chlorine atom is generally less reactive than the bromine atom in such reactions, selective coupling at the C-Br bond could be achieved under carefully controlled conditions, allowing for the introduction of new aryl, alkyl, or other groups.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) represents a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on the benzene ring with an electrophile. msu.edumasterorganicchemistry.com The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. msu.edumsu.edu In this compound, the existing substituents profoundly influence the rate and position of subsequent electrophilic attacks. The strong activating, ortho-, para-directing amino group is opposed by the deactivating, ortho-, para-directing chloro and bromo groups, and the deactivating, meta-directing carboxylic acid group.

| Substituent | Position on Ring | Type | Directing Effect |

|---|---|---|---|

| -NH₂ | 6 | Strongly Activating | Ortho, Para |

| -Cl | 2 | Deactivating | Ortho, Para |

| -Br | 3 | Deactivating | Ortho, Para |

| -COOH | 1 | Deactivating | Meta |

Nitration introduces a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org The directing effects of the substituents on this compound are complex. The powerful ortho-, para-directing amino group would direct the incoming nitro group to positions 5 and 1 (para and ortho, respectively). However, nitration is conducted in a strong acidic medium, which protonates the basic amino group to form the anilinium ion (-NH₃⁺). byjus.comlearncbse.in This anilinium ion is strongly deactivating and a meta-director. byjus.comlearncbse.in

Consequently, the directing influence shifts. The -NH₃⁺ group directs meta to position 4. The -COOH group also directs meta to position 5. The ortho-, para-directing halogens at positions 2 and 3 direct to positions 4, 5, and 6. The confluence of these effects suggests that the most likely position for nitration would be position 5, which is meta to the anilinium ion and para to the chloro substituent.

Further bromination of this compound introduces an additional bromine atom. This reaction is typically achieved using molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). masterorganicchemistry.comlibretexts.org The catalyst polarizes the Br-Br bond, creating a potent electrophile. libretexts.org Unlike in nitration, the reaction conditions for bromination are not necessarily strongly acidic, meaning the amino group can remain in its unprotonated, strongly activating ortho-, para-directing form.

The -NH₂ group at position 6 strongly directs incoming electrophiles to the ortho position (position 5) and the para position (position 3, which is already substituted). The existing halogens and the carboxylic acid group are deactivating, making the activating effect of the amino group dominant. Therefore, controlled bromination is expected to yield primarily the 5-bromo derivative, resulting in 6-Amino-3,5-dibromo-2-chlorobenzoic acid.

Nucleophilic Substitution Reactions Involving Halogen Moieties

Aryl halides like this compound are generally resistant to classical nucleophilic aromatic substitution. However, these reactions can be facilitated under specific conditions, often involving transition metal catalysts. Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are effective for the amination of aryl halides. nih.govnih.gov

Research has demonstrated that copper-catalyzed procedures can achieve chemo- and regioselective amination of chlorobenzoic and bromobenzoic acids. nih.govnih.gov Notably, the amination often occurs selectively at the halogen positioned ortho to the carboxylic acid moiety. nih.govnih.gov For instance, in the coupling of 5-bromo-2-chlorobenzoic acid, amination occurs at the chloro position. nih.gov Applying this principle to this compound, a nucleophilic substitution reaction (e.g., with an amine) would likely replace the chlorine atom at position 2, which is ortho to the carboxylic acid. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, also provide a powerful method for forming C-N bonds by coupling aryl halides with amines.

Oxidation Pathways of the Amino Functional Group

The amino group (-NH₂) on the aromatic ring is susceptible to oxidation. The specific product depends on the oxidizing agent and reaction conditions. Mild oxidation can lead to complex colored products through the formation of species like nitroso (-NO) and azoxy (-N=N(O)-) compounds. More vigorous oxidation can convert the amino group into a nitro group (-NO₂). This transformation provides an alternative route to the nitro derivatives discussed in section 2.2.1.1. However, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can be aggressive and may lead to the degradation of the aromatic ring itself, especially given the presence of activating and deactivating groups. libretexts.org

Reduction Strategies for Halogen and Nitro Substituents

Reduction reactions offer pathways to remove or transform the substituents on the this compound framework.

Reduction of Nitro Substituents: If a nitro derivative has been formed (as per section 2.2.1.1), the nitro group can be readily reduced to a primary amino group. This is a crucial transformation in multi-step synthesis. niscpr.res.in Standard methods include catalytic hydrogenation (H₂ gas over a metal catalyst like Palladium, Platinum, or Nickel) or using dissolving metals in acid, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). masterorganicchemistry.com These methods are generally selective for the nitro group, leaving other functional groups like halogens and carboxylic acids intact. niscpr.res.in

Reduction of Halogen Substituents (Dehalogenation): The bromo and chloro substituents can be removed from the aromatic ring through catalytic hydrogenation. This process, known as hydrodehalogenation, typically requires a palladium catalyst (e.g., Pd/C) and a hydrogen source. It can sometimes be challenging to selectively remove one halogen over another, though bromo groups are often more reactive than chloro groups under these conditions.

| Transformation | Typical Reagents | Functional Group Targeted | Product Functional Group |

|---|---|---|---|

| Nitro Reduction | Sn/HCl, Fe/HCl, H₂/Pd-C | -NO₂ | -NH₂ |

| Dehalogenation | H₂/Pd-C | -Br, -Cl | -H |

Esterification for Modified Reactivity Profiles

The carboxylic acid functional group can be converted into an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.org For example, reacting this compound with methanol (B129727) (CH₃OH) and a catalytic amount of sulfuric acid (H₂SO₄) would yield methyl 6-amino-3-bromo-2-chlorobenzoate. libretexts.orgnih.gov

This transformation is significant as it modifies the electronic properties of the substituent at position 1. The carboxylic acid group (-COOH) is a deactivating, meta-director. Converting it to an ester group (-COOR) maintains its electron-withdrawing and meta-directing character but alters its steric bulk and potential for intermolecular hydrogen bonding. This modification can influence the solubility of the compound and the reactivity of the ring in subsequent synthetic steps. Esterification is reversible, and the ester can be hydrolyzed back to the carboxylic acid under aqueous acidic or basic conditions. libretexts.org

Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.gov For a polysubstituted molecule like this compound, this reaction offers a powerful tool for further functionalization, primarily by targeting the carbon-halogen bonds.

The reactivity of the two halogen substituents, bromine and chlorine, in a Suzuki-Miyaura coupling is differential. Generally, the C-Br bond is more reactive than the C-Cl bond towards oxidative addition to the palladium(0) catalyst, which is the initial step in the catalytic cycle. This difference in reactivity allows for selective coupling at the C-3 position.

While specific studies on this compound are not prevalent, research on analogous systems, such as unprotected ortho-bromoanilines, demonstrates that Suzuki-Miyaura couplings can proceed efficiently even with a free amino group present. nih.govrsc.org These reactions are often compatible with a wide range of boronic acids and esters, including those bearing various functional groups. nih.gov For instance, a typical reaction might involve the coupling of the substituted benzoic acid with an arylboronic acid in the presence of a palladium catalyst and a base.

A representative, albeit hypothetical, Suzuki-Miyaura reaction of this compound is presented below:

Hypothetical Suzuki-Miyaura Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|

The choice of catalyst, ligand, base, and solvent system is crucial and can be optimized to achieve high yields and selectivity. researchgate.net For challenging substrates, including those with multiple functional groups, specialized ligands and reaction conditions may be necessary to ensure efficient coupling. nih.gov

Mechanistic Studies on the Influence of Amino, Bromo, and Chloro Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in this compound during transformations like the Suzuki-Miyaura coupling is governed by the interplay of the electronic and steric effects of its three substituents: the amino group, the bromine atom, and the chlorine atom.

Steric Effects: Steric hindrance plays a significant role in determining the regioselectivity of reactions involving polysubstituted benzenes. rsc.orgyoutube.com In this compound, the substituents are positioned in a way that creates a sterically crowded environment, particularly around the C-2 and C-3 positions. The chlorine atom at C-2 and the bromine atom at C-3 are ortho to each other, and the amino group at C-6 is ortho to the carboxylic acid group (at C-1). This steric congestion can influence which of the carbon-halogen bonds is more accessible to the bulky palladium catalyst.

Regioselectivity in Cross-Coupling: In dihalogenated aromatic compounds, the regioselectivity of the Suzuki-Miyaura reaction is often dictated by a combination of electronic and steric factors. rsc.orgresearchgate.net The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl. Therefore, in this compound, the C-Br bond at the C-3 position is expected to be significantly more reactive than the C-Cl bond at the C-2 position.

Mechanistic studies on non-symmetrical dibromobenzenes have shown that the relative rates of oxidative addition determine the regiochemical outcome. rsc.org While electronic effects are a primary driver, steric hindrance around a potential reaction site can slow down the rate of oxidative addition. rsc.org For this compound, the bromine at C-3 is flanked by the chlorine at C-2 and is meta to the strongly activating amino group. The chlorine at C-2 is situated between the carboxylic acid and the bromine atom, making it more sterically hindered. Thus, selective coupling at the C-3 position is highly favored.

The following table summarizes the expected influence of each substituent on the reactivity of the C-Br and C-Cl bonds in a Suzuki-Miyaura reaction:

Influence of Substituents on Aromatic Reactivity

| Substituent | Position | Electronic Effect | Steric Influence on C-3 (Br) | Steric Influence on C-2 (Cl) |

|---|---|---|---|---|

| -NH₂ | 6 | Activating (+R) | Minimal | Minimal |

| -Br | 3 | Deactivating (-I, +R) | - | Ortho to C-2 |

| -Cl | 2 | Deactivating (-I, +R) | Ortho to C-3 | - |

Detailed computational and experimental studies on closely related systems would be necessary to fully elucidate the precise energetic barriers for the oxidative addition at each halogenated position and to quantify the directing effects of the substituent array. researchgate.net

Advanced Analytical Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 6-Amino-3-bromo-2-chlorobenzoic acid. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum, the protons of the amino group (-NH₂) would likely appear as a broad singlet, with a chemical shift influenced by the solvent and concentration. The aromatic protons on the benzene (B151609) ring would exhibit specific splitting patterns and chemical shifts determined by the positions of the amino, bromo, and chloro substituents.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound This table is based on typical values for analogous compounds.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic (C-H) | 6.5 - 8.0 |

| ¹H | Amino (NH₂) | 5.0 - 6.5 (broad) |

| ¹H | Carboxylic (COOH) | > 10.0 (very broad) |

| ¹³C | Carboxylic (COOH) | ~170 |

| ¹³C | Aromatic (C-NH₂) | 140 - 150 |

| ¹³C | Aromatic (C-Cl) | 110 - 125 |

| ¹³C | Aromatic (C-Br) | 115 - 130 |

| ¹³C | Aromatic (C-H) | 110 - 140 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

The IR spectrum would prominently feature a very broad absorption band for the O-H stretch of the carboxylic acid group, typically in the range of 2500–3000 cm⁻¹. The C=O stretching vibration of the carboxyl group would appear as a strong, sharp peak around 1700 cm⁻¹. The N-H stretching vibrations of the primary amino group are expected in the 3300-3500 cm⁻¹ region. Additionally, C-Cl and C-Br stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy provides complementary data, particularly for the symmetric vibrations and the carbon skeleton of the benzene ring. The analysis of both IR and Raman spectra allows for a comprehensive assignment of the vibrational modes of the molecule, confirming the presence of all key functional groups. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound This table is based on typical values for analogous compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3000 (broad) |

| Carboxylic Acid | C=O stretch | 1680 - 1720 |

| Amino | N-H stretch | 3300 - 3500 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Aryl Halide | C-Cl stretch | 600 - 800 |

| Aryl Halide | C-Br stretch | 500 - 650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the molecule. The substituted benzene ring in this compound acts as a chromophore. The presence of the amino group (an auxochrome) and the halogen substituents modifies the energy of these electronic transitions, resulting in characteristic absorption bands in the UV region. The technique is sensitive to conjugation and the electronic nature of the substituents, providing qualitative information about the molecule's electronic structure. mdpi.com

Mass Spectrometry (MS) in Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a critical tool for confirming the molecular weight and elemental composition of this compound. The technique provides a precise mass-to-charge ratio (m/z) of the molecular ion. For this compound, with a molecular formula of C₇H₅BrClNO₂, the expected molecular weight is approximately 250.48 g/mol .

A key feature in the mass spectrum would be the distinctive isotopic pattern caused by the presence of bromine (⁵⁰·⁵% ⁷⁹Br and ⁴⁹·⁵% ⁸¹Br) and chlorine (⁷⁵·⁸% ³⁵Cl and ²⁴·²% ³⁷Cl). This unique pattern serves as a definitive fingerprint for identifying compounds containing these halogens. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula with very high accuracy.

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

Furthermore, X-ray diffraction reveals how the molecules pack in the crystal lattice and details the intermolecular interactions, such as hydrogen bonding. For this compound, strong hydrogen bonds are expected between the carboxylic acid groups of adjacent molecules, often forming centrosymmetric dimers. nih.gov Additional hydrogen bonds involving the amino group and potential halogen bonding interactions also influence the supramolecular architecture. mdpi.com Analysis of these interactions is crucial for understanding the physical properties of the solid material. researchgate.net

Chromatographic Techniques for Separation and Purity Determination (e.g., HPLC, UPLC, TLC)

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common quantitative techniques. A reverse-phase method would typically be used, employing a C18 or similar stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with an acid like formic or phosphoric acid to ensure the carboxylic acid is protonated for better retention and peak shape. sielc.comsielc.com

Thin-Layer Chromatography (TLC) offers a rapid, qualitative method for monitoring reaction progress and assessing purity. researchgate.net For this compound, a silica (B1680970) gel plate would serve as the stationary phase, with a mixture of nonpolar and polar organic solvents as the mobile phase. Spots can be visualized under UV light or by using a staining agent. psu.eduresearchgate.net

Table 3: Exemplary HPLC Conditions for Analysis of Halogenated Aminobenzoic Acids

| Parameter | Condition |

| Column | Reverse-Phase C18, (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |

| Gradient | Isocratic or Gradient elution |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 6-Amino-3-bromo-2-chlorobenzoic acid, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the optimized molecular geometry and electronic properties. researchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, while the LUMO would likely be distributed over the carboxylic acid and the electron-withdrawing halogen atoms. Studies on similar molecules like 2-aminobenzimidazole (B67599) have shown that the HOMO-LUMO energy gap is fundamental to understanding intramolecular charge transfer and bioactivity. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Disclaimer: The data in this table is illustrative and based on typical values for similar aromatic compounds, as specific computational studies for this compound were not found in the searched literature.

Electrostatic Surface Potential (ESP) Mapping for Charge Distribution and Interaction Sites

The Electrostatic Surface Potential (ESP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the ESP map of this compound, negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the carboxylic acid and the nitrogen of the amino group, indicating these as sites for electrophilic attack.

Conversely, positive potential (blue) would be anticipated near the hydrogen atoms of the amino and carboxylic acid groups, highlighting them as sites for nucleophilic interaction. The halogen atoms can also exhibit regions of positive potential, known as sigma-holes, which can participate in halogen bonding. Investigations of related chlorobenzoic acids have utilized ESP maps to understand intermolecular interactions. iranchembook.ir

Fukui and Parr Indices for Identifying Electrophilic and Nucleophilic Sites

Fukui and Parr functions are reactivity descriptors derived from DFT that quantify the change in electron density at a specific point in a molecule upon the addition or removal of an electron. These indices provide a more quantitative measure of local reactivity than ESP maps.

For this compound, the Fukui function would help to pinpoint the specific atoms most susceptible to nucleophilic, electrophilic, and radical attack. It is anticipated that the nitrogen atom of the amino group and certain carbon atoms in the ring would exhibit high values for nucleophilic attack, while the carboxylic acid carbon would be a primary site for electrophilic attack.

Computational Vibrational Analysis and Spectroscopic Correlations

Computational vibrational analysis, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, it is possible to assign the observed experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes.

For this compound, characteristic vibrational frequencies would include N-H stretching of the amino group, O-H and C=O stretching of the carboxylic acid, and C-Br and C-Cl stretching modes. Studies on similar molecules like 2-bromobenzoic acid and 5-amino-2-chlorobenzoic acid have demonstrated excellent agreement between scaled theoretical wavenumbers and experimental data. researchgate.netrsc.org

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Symmetric N-H Stretch | 3400 |

| Amino (-NH₂) | Asymmetric N-H Stretch | 3500 |

| Carboxylic Acid (-COOH) | O-H Stretch | 3300 |

| Carboxylic Acid (-COOH) | C=O Stretch | 1720 |

| Aromatic Ring | C-Br Stretch | 650 |

| Aromatic Ring | C-Cl Stretch | 750 |

Disclaimer: The data in this table is illustrative and based on typical vibrational frequencies for the specified functional groups in similar aromatic compounds, as specific computational studies for this compound were not found in the searched literature.

Conformational Landscape and Energetic Stability Analysis

The presence of the amino and carboxylic acid groups allows for different spatial orientations, or conformations, of this compound. Conformational analysis involves calculating the relative energies of these different conformers to identify the most stable structure. This is crucial as the molecular conformation can significantly influence its physical and biological properties.

For this molecule, the primary conformational flexibility would arise from the rotation around the C-C bond connecting the carboxylic acid to the benzene (B151609) ring and the C-N bond of the amino group. Intramolecular hydrogen bonding between the amino and carboxylic acid groups, or between the amino group and the chlorine atom, could play a significant role in stabilizing certain conformers.

Quantum Chemical Descriptors and Their Role in Structure-Activity Relationship (SAR) Studies

Quantum chemical descriptors are numerical values calculated from the electronic structure of a molecule that can be used to predict its biological activity in Structure-Activity Relationship (SAR) studies. These descriptors can quantify various electronic, steric, and thermodynamic properties.

For this compound, relevant quantum chemical descriptors would include the HOMO-LUMO gap, dipole moment, electron affinity, ionization potential, and atomic charges. By correlating these descriptors with the biological activity of a series of related compounds, it is possible to build predictive SAR models. For instance, the pKa values of halogenated aminobenzoic acids have been correlated with their HOMO-LUMO energy differences to predict biological activity. nih.gov

Advanced Studies on Intermolecular Forces: Hydrogen Bonding and Halogen Bonding

The molecular structure of this compound, featuring a carboxylic acid group, an amino group, and halogen substituents (bromine and chlorine), facilitates a complex network of intermolecular interactions. These non-covalent forces, primarily hydrogen and halogen bonds, are crucial in determining the compound's solid-state structure, crystal packing, and physical properties.

Hydrogen Bonding:

The presence of both hydrogen bond donors (the amino and carboxylic acid groups) and acceptors (the oxygen atoms of the carboxylate and the nitrogen of the amino group) allows for the formation of robust hydrogen-bonding networks. The carboxylic acid group is a particularly strong hydrogen bond donor and typically forms centrosymmetric dimers with neighboring molecules through O-H⋯O interactions, a common motif in benzoic acid derivatives. nih.gov This dimerization is a significant factor in the stabilization of the crystal lattice.

In addition to the carboxylic acid dimerization, the amino group can participate in further hydrogen bonding. It can act as a hydrogen bond donor to the carboxyl group of an adjacent molecule or to the halogen atoms. Intramolecular hydrogen bonds are also a possibility. For instance, in the structurally similar compound 4-Amino-3-bromobenzoic acid, an intramolecular N-H⋯Br hydrogen bond is observed, leading to the formation of a five-membered ring. nih.gov This type of intramolecular interaction can influence the planarity of the molecule. The amino group can also engage in intermolecular N-H⋯O or N-H⋯N hydrogen bonds, further linking the molecular units into extended chains or sheets.

The interplay of these different hydrogen bonds leads to the formation of specific ring motifs. For example, dimers of 4-Amino-3-bromobenzoic acid are linked into polymeric forms through R12(6), R23(8), and R33(15) ring motifs. nih.gov The specific hydrogen bonding patterns in this compound would require detailed crystallographic analysis, but the presence of these functional groups strongly indicates a rich and complex hydrogen-bonded network.

Halogen Bonding:

The bromine and chlorine atoms on the aromatic ring of this compound are capable of participating in halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base), such as an oxygen or nitrogen atom. The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F.

In the context of substituted chlorobenzoic acids, halogen bonds can occur between the halogen atom of one molecule and a halogen or an oxygen atom of a neighboring molecule. mdpi.com Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the energetics of these interactions. For instance, in studies of cocrystals of 3-chlorobenzoic acid and 4-amino-2-chloropyridine, both hydrogen and halogen bonding were observed to play a role in the crystal packing. mdpi.com

The interaction energies for different types of intermolecular bonds can be calculated to assess their relative strengths. The following table, based on DFT calculations of similar molecular systems, illustrates the typical energy ranges for hydrogen and halogen bonds. mdpi.com

| Interaction Type | Interacting Groups | Typical Interaction Energy (kcal/mol) |

| Hydrogen Bond | O-H···N | -17.81 |

| Hydrogen Bond | O-H···O | - |

| Halogen Bond | C-Cl···Cl-C | -8.20 |

Note: The values are illustrative and based on calculations for similar, not identical, molecular systems. The negative sign indicates an attractive, stabilizing interaction.

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling has become an indispensable tool for elucidating the mechanisms and predicting the kinetics of chemical reactions. For a molecule like this compound, which serves as a building block in the synthesis of more complex molecules, computational methods can provide valuable insights into its reactivity.

Reaction Mechanisms:

The reactivity of this compound is largely dictated by its functional groups: the carboxylic acid, the amino group, and the halogen substituents. Computational studies, often employing Density Functional Theory (DFT), can be used to model the reaction pathways for various transformations this molecule can undergo.

For example, in reactions involving the amino group, such as acylation or condensation reactions, computational models can help to identify the transition states and intermediates. Studies on the aminolysis of esters, for instance, have utilized computational methods to compare different possible reaction pathways, including non-catalytic, self-catalytic concerted, and self-catalytic stepwise mechanisms. researchgate.net Such analyses can determine the most energetically favorable route for a reaction to proceed.

The following table outlines the types of computational methods that can be applied to study the reaction mechanisms of this compound.

| Computational Method | Application | Information Gained |

| Density Functional Theory (DFT) | Transition state searching, reaction pathway analysis | Geometry of transition states, reaction energy barriers, identification of intermediates |

| Ab initio methods (e.g., MP2, CCSD(T)) | High-accuracy energy calculations | Refined reaction energetics, validation of DFT results |

| Semi-empirical methods (e.g., GFN2-xTB) | Preliminary screening of reaction pathways | Rapid assessment of reaction feasibility for large systems |

Kinetics:

Once the reaction energy profile has been mapped out using computational methods, it is possible to estimate the reaction kinetics. The energy barrier of the rate-determining step, obtained from the difference in energy between the reactants and the highest-energy transition state, is directly related to the reaction rate constant through the Arrhenius equation.

Research Applications in Specialized Chemical Domains

Medicinal Chemistry and Pharmaceutical Sciences Research

6-Amino-3-bromo-2-chlorobenzoic acid is a versatile chemical building block in medicinal chemistry and pharmaceutical research. apolloscientific.co.uk Its substituted benzoic acid structure, featuring amino, bromo, and chloro groups, allows for diverse chemical modifications, making it a valuable starting material for synthesizing a range of biologically active molecules.

Intermediate in the Synthesis of Sodium-Glucose Co-Transporter 2 (SGLT2) Inhibitors

The development of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors, a class of drugs for treating type 2 diabetes, represents a significant area of application for benzoic acid derivatives. arkat-usa.org While research highlights the use of related compounds like 5-bromo-2-chlorobenzoic acid and 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid as key intermediates in the synthesis of C-aryl glucoside SGLT2 inhibitors, the underlying diarylmethane motif is a common structural feature in this class of drugs. arkat-usa.orgnih.govthieme-connect.com The synthesis of these inhibitors often involves multi-step processes where a substituted chlorobenzoic acid is a crucial starting component. arkat-usa.orgnih.gov For instance, a novel synthesis for a C-aryl glucoside SGLT2 inhibitor was developed starting from 5-bromo-2-chlorobenzoic acid. arkat-usa.org Another process was scaled up for 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, another critical intermediate for SGLT2 inhibitors under investigation. thieme-connect.com These syntheses underscore the importance of bromo- and chloro-substituted benzoic acids in creating the core structure required for SGLT2 inhibition.

Investigation of Antimicrobial and Antibacterial Potentials of Derivatives

Derivatives of halogenated benzoic acids are actively investigated for their antimicrobial properties. The presence of halogen atoms like bromine and chlorine can enhance the reactivity and binding affinity of compounds towards biological targets in microbes. Research into 2-chlorobenzoic acid derivatives has shown that they exhibit potential against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, as well as fungal strains. nih.gov

Studies on related structures provide insight into the potential of derivatives from this compound. For example, benzothiazole (B30560) derivatives have demonstrated significant antibacterial activity. nih.gov One study found that certain benzothiazole compounds were more active than the standard drug ampicillin (B1664943) against S. cerevisiae. nih.gov Similarly, a compound named 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have also been reported to be active against Gram-positive bacteria. nih.gov These findings suggest that the core structure of this compound is a promising scaffold for developing new antimicrobial agents.

| Derivative Class | Tested Organisms | Key Findings | Source |

|---|---|---|---|

| 2-Chlorobenzoic acid derivatives | S. aureus, B. subtilis, E. coli | Schiff's bases of 2-chloro benzoic acid were found to be potent antimicrobial agents. nih.gov | nih.gov |

| 2-amino-3-chlorobenzoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | Exhibited potent antibacterial activity against MRSA. mdpi.com | mdpi.com |

| Benzothiazole derivatives | S. cerevisiae | Showed more potent activity than the standard drug ampicillin. nih.gov | nih.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | Active with MIC values ranging from 2.5–5.0 mg/mL. nih.gov | nih.gov |

Exploration of Anticancer Activities and Mechanisms

The scaffold of this compound is relevant to the synthesis of compounds with potential anticancer activity. Quinazolinone derivatives, which can be synthesized from amino-benzoic acids, are a notable class of compounds investigated for their antitumor effects. nih.gov These derivatives can act through various mechanisms, including the inhibition of receptor tyrosine kinases like EGFR, HER2, and c-Met. nih.gov

For instance, researchers synthesized a series of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives and found that one compound, designated as 45, exhibited potent antiproliferative activity against A549 lung cancer cells with an IC50 value of 0.44 μM. nih.gov This compound was found to induce G1-phase arrest in the cell cycle and promote apoptosis by inhibiting the ALK/PI3K/AKT signaling pathway. nih.gov Furthermore, studies on 2-amino-3-chlorobenzoic acid (2A3CB) demonstrated strong cytotoxic effects on MDA-MB-231 breast cancer cells, inducing apoptosis and inhibiting cell proliferation and migration. mdpi.com The anticancer potential of 3-Bromo-2-oxopropionic acid has also been studied in DLD-1 colon cancer cells, where it was shown to affect apoptotic and metabolic processes. nih.gov

| Compound/Derivative | Cell Line | Activity (IC50) | Mechanism of Action | Source |

|---|---|---|---|---|

| Compound 45 (a quinazolinone derivative) | A549 (Lung Cancer) | 0.44 μM | Induces G1-phase arrest; inhibits ALK/PI3K/AKT signaling pathway. nih.gov | nih.gov |

| 2-amino-3-chlorobenzoic acid (2A3CB) | MDA-MB-231 (Breast Cancer) | 5 µM (at 48h) | Inhibits cell proliferation and migration; induces apoptosis via caspase-mediated pathways. mdpi.com | mdpi.com |

| 3-Bromo-2-oxopropionic acid | DLD-1 (Colon Cancer) | 37.99 ± 2.34 µM | Increases Caspase-3 activity, affects PI3K levels. nih.gov | nih.gov |

Research into Anti-inflammatory Properties of Related Compounds

Derivatives of halogenated aromatic acids are also being explored for their anti-inflammatory potential. Inflammation is a key factor in many diseases, and finding new agents to modulate this process is a major research goal. nih.gov A study on a newly synthesized compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), which is structurally related to this compound, demonstrated significant anti-inflammatory effects. nih.gov

In experiments using lipopolysaccharide (LPS)-activated primary microglial cells, LX007 was shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov It also suppressed the expression of their regulatory genes, inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, the production of pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF-α), was significantly reduced by LX007. nih.gov The mechanism behind these effects involves the downregulation of the MAPKs and NF-κB signaling pathways. nih.gov Additionally, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid, indicating potent anti-inflammatory activity. nih.gov

Building Block for Novel Therapeutic Agents and Scaffolds

The chemical structure of this compound makes it an important building block for creating novel therapeutic agents and molecular scaffolds. apolloscientific.co.uk Its functional groups—the carboxylic acid, the amino group, and the halogen atoms—provide multiple reactive sites for synthetic transformations. This allows medicinal chemists to use it as a starting point to construct more complex molecules with desired pharmacological properties.

Its utility is demonstrated in its application for creating precursors for antitumor and antimicrobial agents through reactions like microwave-assisted cyclization to form quinazolin-4(3H)-ones. The bromine atom facilitates palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings, to generate biaryl and alkyne-linked derivatives. The ability to serve as a foundational structure for SGLT2 inhibitors, anticancer, and anti-inflammatory agents highlights its role as a versatile scaffold in drug discovery. arkat-usa.orgnih.govnih.gov

Studies on Interactions with Biological Macromolecules (Enzymes, Receptors, Proteins)

Derivatives of this compound exert their biological effects by interacting with various macromolecules, such as enzymes and receptors. The specific nature of these interactions is a key focus of research to understand their mechanisms of action.

Agrochemical Research and Development

Substituted benzoic acids are an established class of compounds in the agrochemical industry. A notable example is 2,3,6-Trichlorobenzoic acid (2,3,6-TBA), which has been used as a post-emergence herbicide to control broadleaf weeds in cereal crops. nih.gov The herbicidal activity of such compounds is often linked to their function as synthetic auxins. nih.gov

Given this precedent, this compound represents a valuable starting material for the discovery of new agrochemical agents. Its polysubstituted aromatic ring, featuring both chloro and bromo atoms, provides a foundation for creating novel herbicides or pesticides. The combination of halogens can influence the molecule's efficacy, environmental persistence, and mode of action. Computational studies on related pyridine (B92270) derivatives suggest that such structures are promising for developing new active compounds. researchgate.net

Halogenated anthranilic acid derivatives are crucial intermediates in the synthesis of modern insecticides. A prime example is the production of chlorantraniliprole (B1668704), a widely used diamide (B1670390) insecticide that acts as a potent activator of insect ryanodine (B192298) receptors. nih.gov

However, it is important to note that the specific precursor for chlorantraniliprole is not this compound, but rather a different substituted anthranilic acid: 2-amino-5-chloro-3-methylbenzoic acid. unifiedpatents.compatsnap.compatsnap.com The synthesis of chlorantraniliprole serves as an excellent case study for how this class of intermediates is used. In a typical industrial synthesis, 2-amino-5-chloro-3-methylbenzoic acid is reacted with another key intermediate, 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid. patsnap.com This reaction, often facilitated by an agent like methanesulfonyl chloride, forms a 2-(pyrazol-5-yl)benzoxazin-4-one. This intermediate is then treated with methylamine (B109427) to yield the final product, chlorantraniliprole. unifiedpatents.compatsnap.com This process highlights the modular nature of modern chemical synthesis, where complex molecules are built from specialized, pre-functionalized intermediates like substituted aminobenzoic acids.

The key reactants for the synthesis of the insecticide chlorantraniliprole are summarized below.

| Reactant Name | Molecular Formula | Role in Synthesis | Reference(s) |

| 2-Amino-5-chloro-3-methylbenzoic acid | C₈H₈ClNO₂ | Anthranilic acid intermediate, forms the benzoxazinone (B8607429) backbone | patsnap.compatsnap.com |

| 3-Bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid | C₁₀H₅BrClN₃O₂ | Pyrazole (B372694) carboxylic acid intermediate, provides the pyrazole moiety | nih.govpatsnap.com |

| Methanesulfonyl chloride | CH₃ClO₂S | Activating agent for cyclization to the benzoxazinone | patsnap.com |

| Monomethylamine | CH₅N | Reacts with the benzoxazinone intermediate to form the final amide | unifiedpatents.com |

This table is generated based on data from the referenced sources.

Materials Science and Functional Materials Research

The compound serves as a versatile precursor in the development of novel materials, where its distinct functional groups can be tailored to achieve specific properties.

This compound is recognized as a versatile organic compound for the synthesis of more complex molecules with specific functions. apolloscientific.co.uk Its derivatives have shown potential in the development of functional materials such as chemosensors. For instance, N-aryl anthranilic acids, which can be synthesized from bromobenzoic acid precursors, have been successfully employed as selective fluorosensors for metal ions. nih.gov A pyrene-derived amino acid, for example, forms a complex with Mercury(II) ions in water, leading to selective fluorescence quenching, which allows for the detection of this specific metal ion even in the presence of others like Zinc(II) and Cadmium(II). nih.gov This application demonstrates the potential of using this compound as a foundational element for creating materials with advanced sensory capabilities. The presence of multiple, reactive sites on the molecule allows for the construction of elaborate structures that can interact specifically with their environment. nih.govnih.gov

Table 1: Functional Applications of Aminobenzoic Acid Derivatives

| Derivative Class | Functional Application | Mechanism of Action | Relevant Research Finding |

|---|---|---|---|

| N-Aryl Anthranilic Acids | Metal Ion Fluorosensor | Forms an equimolar complex with Hg(II), causing selective fluorescence quenching. | Demonstrated high selectivity for Hg(II) over other metal ions like Zn(II) and Cd(II). nih.gov |

Crystal engineering focuses on designing and synthesizing solid-state structures with predictable properties by controlling intermolecular interactions. nih.govucl.ac.uk this compound is an excellent candidate for crystal engineering due to its multiple functional groups capable of forming specific non-covalent bonds. The carboxylic acid group is a reliable hydrogen-bond donor and acceptor, often forming predictable patterns like centrosymmetric dimers or chains. nih.gov This tendency can be intentionally diverted by introducing other molecules, such as pyridines, to form robust O-H···N hydrogen bonds. nih.gov

Furthermore, the amino group provides an additional site for hydrogen bonding. The bromine and chlorine atoms can participate in halogen bonding, an interaction where the halogen atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophile. ucl.ac.uk The strength of this interaction typically follows the trend I > Br > Cl > F, making the bromine atom on the molecule a significant contributor to crystal packing. ucl.ac.uk By strategically combining these interactions—hydrogen bonds and halogen bonds—researchers can construct complex supramolecular assemblies and co-crystals with tailored architectures for advanced material applications. nih.govmdpi.com

Table 2: Potential Intermolecular Interactions in Crystal Engineering

| Functional Group | Type of Interaction | Potential Synthon Formation | Significance in Crystal Design |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bonding (O-H···O) | Carboxylic acid dimer | A highly predictable and stable structural motif. nih.gov |

| Carboxylic Acid & Amine | Hydrogen Bonding (O-H···N) | Acid-base co-crystals/salts | Used to combine different molecular components into one crystal lattice. nih.govmdpi.com |

| Bromine/Chlorine Atom | Halogen Bonding (C-X···O/N) | Halogen-bonded chains or networks | Provides directional control over crystal packing, complementing hydrogen bonds. ucl.ac.uk |

Research in Dye and Pigment Synthesis

Halogenated aromatic amines are important precursors in the synthesis of dyes and pigments. apolloscientific.co.ukresearchgate.net The core structure of this compound is well-suited for creating chromophores, the parts of a molecule responsible for its color. The amino group (-NH₂) is a key functional group that can be chemically transformed to generate vibrant colors. byjus.com

A primary method for this transformation is diazotization, where the amino group reacts with nitrous acid at low temperatures to form a diazonium salt. byjus.com This resulting diazonium salt is a highly reactive intermediate that can be coupled with electron-rich aromatic compounds (known as coupling components) to form azo dyes. asianpubs.org The azo linkage (-N=N-) connects the two aromatic rings and forms an extended conjugated system, which is the basis of the dye's color. The bromine and chlorine atoms on the benzoic acid ring act as auxochromes, which can modify the shade of the dye and improve its properties, such as lightfastness and resistance to washing. internationaljournalcorner.com The general approach of using amino compounds for creating azo dyes is a foundational technique in the chemical industry. asianpubs.orginternationaljournalcorner.com

Table 3: Hypothetical Synthesis of an Azo Dye

| Step | Process | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Diazotization | This compound, Nitrous Acid (NaNO₂ + HCl) | 3-Bromo-2-chloro-6-diazoniumbenzoate |

Catalysis Research Utilizing this compound Derivatives

The reactivity of the carbon-halogen bonds in this compound makes it a valuable substrate in catalyzed cross-coupling reactions. Research has demonstrated chemo- and regioselective copper-catalyzed procedures for the amination of 2-bromobenzoic acids. nih.govresearchgate.net This method is particularly significant because it allows for the selective reaction at the carbon-bromine bond without affecting the other functional groups, such as the carboxylic acid and the chlorine atom. nih.gov

This catalytic process efficiently produces N-aryl and N-alkyl anthranilic acid derivatives, which are important structural motifs in medicinal chemistry. nih.gov For example, N-aryl anthranilic acids are precursors for acridines, a class of compounds used in antimalarial and anticancer drugs. nih.gov The ability to perform this coupling reaction without needing to protect the carboxylic acid group makes the synthesis more efficient and atom-economical. nih.govresearchgate.net The use of copper as a catalyst provides a cost-effective alternative to other precious metals like palladium, which are also used for similar transformations. nih.gov

| Products | N-aryl and N-alkyl anthranilic acids | Valuable intermediates for pharmaceuticals and functional materials. | nih.gov |

Comparative Research and Structure Activity Relationship Sar Investigations

Comparative Analysis with Positional Isomers and Structurally Related Benzoic Acid Derivatives

The arrangement of the amino, bromo, and chloro substituents on the benzoic acid core profoundly influences the molecule's properties. Comparative analysis with its positional isomers—such as 2-amino-5-bromo-4-chlorobenzoic acid, 5-bromo-2-chlorobenzoic acid, and 2-amino-6-bromo-3-chlorobenzoic acid—provides critical insights into these relationships. google.combldpharm.com

Investigation of Substituent Effects on Chemical Reactivity and Selectivity

The chemical reactivity of 6-Amino-3-bromo-2-chlorobenzoic acid is governed by the electronic and steric nature of its three distinct functional groups.

Amino Group (-NH₂): As a strong activating group, the amino group donates electron density to the benzene (B151609) ring through resonance, making the ring more susceptible to electrophilic aromatic substitution. learncbse.in However, its position at C6, ortho to the carboxylic acid, introduces significant steric interactions. In acidic conditions, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. learncbse.in

Halogen Groups (-Br and -Cl): Bromine and chlorine are deactivating groups due to their inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring. However, they are ortho-para directing because of their ability to donate a lone pair of electrons through resonance. The 6-bromo-3-chloro configuration enhances electrophilic aromatic substitution reactivity at the 4- and 5-positions, which can enable regioselective functionalization.

Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature. stackexchange.com Its presence makes electrophilic substitution on the ring more difficult.

Electronic and Steric Influences of Functional Groups on Molecular Behavior

The molecular behavior of substituted benzoic acids is heavily influenced by electronic and steric factors, often summarized by the "ortho effect."

Inductive Effect: The electronegative chlorine and bromine atoms pull electron density away from the ring. The sp² hybridized carbons of the ring also pull electron density from the sp³ hybridized methyl group in a compound like 2-methylbenzoic acid. quora.com

Resonance Effect: The amino group donates its lone pair of electrons into the π-system of the ring, increasing electron density, particularly at the ortho and para positions. learncbse.in Conversely, the carboxyl group withdraws electron density via resonance. ashp.org

Steric Influences: A key phenomenon in substituted benzoic acids is the ortho effect, where a substituent at the ortho position (C2 or C6) forces the carboxylic acid group to twist out of the plane of the benzene ring. stackexchange.comwikipedia.org This steric hindrance inhibits the resonance between the carboxyl group and the phenyl ring. stackexchange.comquora.com A major consequence of this is an increase in the acidity of the carboxylic acid compared to its meta and para isomers or unsubstituted benzoic acid. quora.comwikipedia.org In this compound, both the amino group at C6 and the chloro group at C2 are ortho to the carboxyl group, leading to significant steric hindrance. This twisting effect raises the energy of the neutral molecule, making proton donation more favorable. cdnsciencepub.com Similarly, steric hindrance from an ortho-substituent can inhibit the protonation of anilines, making them weaker bases. wikipedia.org

| Functional Group | Position on Ring | Electronic Effect | Steric Influence on -COOH | Impact on Acidity/Basicity |

|---|---|---|---|---|

| -NH₂ | C6 (ortho) | Donating (Resonance), Withdrawing (Inductive) | High (Ortho Effect) | Increases carboxyl acidity; basicity of amine is reduced by steric hindrance to protonation. wikipedia.org |

| -Br | C3 (meta) | Withdrawing (Inductive), Donating (Resonance) | Low | Increases acidity due to inductive effect. |

| -Cl | C2 (ortho) | Withdrawing (Inductive), Donating (Resonance) | High (Ortho Effect) | Significantly increases acidity due to combined steric and inductive effects. wikipedia.org |

Comparative Studies on Synthetic Efficiency and Yields Across Isomers

The synthesis of halogenated aminobenzoic acids often involves multi-step processes where the sequence of reactions can significantly impact the final yield and purity. Comparative analysis of different synthetic routes for various isomers highlights these differences.

For example, the synthesis of 2-Amino-5-bromo-4-chlorobenzoic acid can be achieved by the direct bromination of 2-amino-4-chloro-benzoic acid in acetic acid. In contrast, a patented method for producing 5-bromo-2-chloro-benzoic acid starts from 2-chlorine benzotrichloride, which undergoes bromination and then hydrolysis in a one-pot method, reportedly achieving yields greater than 95% before purification. google.com Another route to the same compound involves a diazonium chlorination and hydrolysis of 5-bromo-2-aminobenzoic acid derivatives, with a reported three-step total yield of 87.2% and purity of 99.4%. google.com

These examples underscore that the choice of starting material and reaction sequence is critical for achieving high efficiency and purity in the synthesis of specific isomers.

| Compound | Starting Material | Key Reaction Steps | Reported Yield | Reference |

|---|---|---|---|---|

| 5-Bromo-2-chloro-benzoic acid | 2-Chlorine benzotrichloride | 1. Bromination 2. Hydrolysis | >95% (crude), 80-90% (purified) | google.com |

| 5-Bromo-2-chloro-benzoic acid | 5-Bromo-2-amino-allyl benzoate | 1. Diazotization 2. Hydrolysis | 87.2% (overall) | google.com |

| 2-Amino-5-bromo-4-chlorobenzoic acid | 2-Amino-4-chloro-benzoic acid | 1. Bromination | Not specified, but direct. |

Structure-Activity Relationship (SAR) Methodologies

SAR studies aim to correlate a molecule's three-dimensional structure with its biological activity. For substituted benzoic acids, these studies provide a framework for designing compounds with enhanced efficacy.

Elucidation of Structural Features Governing Biological Efficacy

SAR studies on various benzoic acid derivatives have identified several key structural features that influence their biological effects.

Hydrophobicity and Aromaticity : Quantitative Structure-Activity Relationship (QSAR) studies on benzoylaminobenzoic acid derivatives as antibacterial agents revealed that inhibitory activity increases with greater hydrophobicity and aromaticity. nih.gov The halogen atoms (Br, Cl) on this compound contribute to its lipophilic character.

Hydrogen Bonding : The presence of hydrogen bond donors and acceptors is critical. The amino and carboxylic acid groups can form hydrogen bonds with biological targets like enzymes or receptors, which is a crucial aspect of molecular recognition and binding. nih.gov

Steric and Conformational Factors : The rigid conformation of the aminobenzoic acid backbone can be a double-edged sword. While providing a defined shape for receptor binding, it can also sterically block the "induced fit" mechanism necessary for catalysis in some enzymes. nih.govacs.org For instance, studies on the ribosome showed that the expanded and rigid aromatic backbone of aminobenzoic acid derivatives can obstruct the conformational changes required for efficient peptide bond formation. nih.govacs.org

Electronic Effects of Substituents : The electronic nature of substituents can govern activity. In one study on imidazopyridine derivatives, electron-withdrawing groups on a phenyl ring led to higher inhibitory activity compared to electron-donating groups. nih.gov This suggests that fine-tuning the electronic properties of the benzene ring in this compound could modulate its biological efficacy.

| Structural Feature | Influence on Biological Efficacy | Example from Research |

|---|---|---|

| Lipophilicity/Hydrophobicity | Increased hydrophobicity often correlates with higher inhibitory activity. | QSAR studies on FabH inhibitors showed that hydrophobicity is conducive to inhibitory activity. nih.gov |

| Hydrogen Bonding Capacity | Essential for target binding and recognition. | The amino and carboxylic acid groups can serve as H-bond donors/acceptors. nih.gov |

| Rigid Aromatic Backbone | Can provide a pre-organized conformation for binding but may also obstruct induced fit mechanisms. | Aminobenzoic acid derivatives were found to inhibit conformational changes in the ribosome's catalytic center. nih.govacs.org |

| Electron-Withdrawing/Donating Groups | Modulates the electronic character of the molecule, affecting binding and reactivity. | Derivatives with electron-withdrawing groups showed higher inhibitory activity in a series of sGC inhibitors. nih.gov |

Predictive Modeling in SAR Studies

Predictive modeling, particularly through QSAR, has become an indispensable tool in medicinal chemistry for forecasting the biological activity and properties of new chemical entities, thus reducing the reliance on time-consuming and costly experiments. nih.gov

Methodologies:

QSAR (Quantitative Structure-Activity Relationship): This approach develops mathematical models that correlate the chemical structure of a compound with a specific biological activity. nih.gov 2D-QSAR models can correlate physicochemical properties (like lipophilicity) with bioactivity, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural information. dergipark.org.tr

CoMFA and CoMSIA: These 3D-QSAR techniques calculate steric and electrostatic fields around a set of aligned molecules. mdpi.com By correlating these field values with biological activity using statistical methods like Partial Least Squares (PLS), they generate 3D contour maps. acs.orgacs.org These maps highlight regions where modifications to the molecule (e.g., adding bulky or charged groups) are predicted to increase or decrease activity, providing a visual guide for drug design. researchgate.net

Pharmacophore Mapping: This method identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, charged centers) required for biological activity. A validated pharmacophore can then be used as a template to screen virtual libraries for new potential drug candidates. researchgate.net